

# reducing RNase contamination in DIG RNA probe synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Digoxigenin NHS ester*

Cat. No.: *B15547313*

[Get Quote](#)

## Technical Support Center: DIG RNA Probe Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to RNase contamination during DIG RNA probe synthesis.

## Frequently Asked Questions (FAQs)

Q1: What are the primary sources of RNase contamination in the laboratory?

A1: RNases are ubiquitous and highly stable enzymes that can degrade your RNA samples.<sup>[1]</sup> The most common sources of contamination in a laboratory setting include:

- Personnel: Skin, hair, and saliva are major sources of RNases.<sup>[2][3][4]</sup> Always wear gloves and a lab coat, and change them frequently.<sup>[1][5]</sup>
- Surfaces and Equipment: Benchtops, pipettors, glassware, and electrophoresis equipment can all be contaminated.<sup>[2][3]</sup>
- Solutions and Reagents: Water, buffers, and even commercially prepared enzymes can be sources of RNase contamination if not certified RNase-free.<sup>[5][6]</sup>

- Airborne Particles: Dust and aerosols can carry bacteria and molds that produce RNases.[4][7]
- Samples: The tissues or cells being studied contain endogenous RNases.[4]

Q2: What is the difference between autoclaving and baking for RNase inactivation?

A2: Both are heat-based methods for decontamination, but they are used for different materials and have varying effectiveness against RNases. Autoclaving uses high-pressure saturated steam, but some RNases can refold and regain partial activity upon cooling.[6][8] Baking at high temperatures for an extended period is more effective for inactivating RNases on glassware and metalware.[3][8]

Q3: Can I use DEPC to treat all my solutions?

A3: No. Diethyl pyrocarbonate (DEPC) is effective at inactivating RNases in water and many buffers by modifying histidine residues in the enzymes.[5][8] However, DEPC reacts with primary amines and therefore cannot be used to treat solutions containing Tris or HEPES buffers.[6][9][10] For these solutions, it is crucial to use certified RNase-free reagents and prepare them with DEPC-treated, autoclaved water.[10]

Q4: Are RNase inhibitors necessary if I am already taking other precautions?

A4: While creating an RNase-free environment is the first line of defense, using an RNase inhibitor during the in vitro transcription reaction provides an extra layer of protection for your RNA probe.[11] RNase inhibitors are proteins that bind to and inactivate a broad spectrum of RNases without interfering with RNA polymerases.[12][13] They are particularly useful when working with samples that have high endogenous RNase activity.[4]

## Troubleshooting Guides

### Problem 1: Low or No DIG-labeled RNA Probe Yield

This is a common issue that can often be traced back to RNA degradation by RNase contamination.

Possible Cause	Recommended Solution
RNase Contamination of Reagents or Template DNA	Use certified RNase-free water, buffers, and enzymes. <a href="#">[5]</a> <a href="#">[14]</a> Ensure the linearized plasmid DNA template is of high purity and free from RNases. <a href="#">[15]</a>
Degraded Template RNA (if applicable)	Assess the integrity of your starting RNA on a denaturing agarose gel before beginning the probe synthesis. <a href="#">[16]</a>
Suboptimal In Vitro Transcription Reaction Conditions	Ensure all components of the reaction are mixed correctly and incubated at the optimal temperature for the specific RNA polymerase (SP6, T7, or T3). <a href="#">[15]</a> Include an RNase inhibitor in the reaction mix. <a href="#">[11]</a>
Inefficient Labeling	Verify the concentration and quality of the DIG RNA Labeling Mix. <a href="#">[15]</a>

## Problem 2: Smearing or Degradation of RNA Probe on a Gel

If your synthesized probe appears as a smear rather than a distinct band on an agarose gel, it is a strong indicator of RNA degradation.

Possible Cause	Recommended Solution
Widespread RNase Contamination	Thoroughly decontaminate your entire workspace, including benchtops, pipettors, and gel electrophoresis equipment, with a commercial RNase decontamination solution or 3% hydrogen peroxide. <a href="#">[5]</a> <a href="#">[17]</a> <a href="#">[18]</a>
Contaminated Plasticware	Use certified RNase-free, disposable plasticware (e.g., pipette tips, microcentrifuge tubes). <a href="#">[5]</a> <a href="#">[14]</a> Avoid reusing tips. <a href="#">[14]</a>
Improper Handling Technique	Always wear gloves and change them frequently, especially after touching any non-decontaminated surfaces. <a href="#">[5]</a> <a href="#">[19]</a> Avoid talking or breathing over open tubes. <a href="#">[19]</a>
Contaminated Electrophoresis Tank or Buffer	Clean the electrophoresis tank thoroughly with a detergent solution, rinse with RNase-free water, and then with ethanol. <a href="#">[20]</a> Use freshly prepared running buffer made with DEPC-treated water. <a href="#">[10]</a>

## Problem 3: No Signal or Weak Signal in In Situ Hybridization (ISH)

Even if your probe appears intact on a gel, RNase contamination during the hybridization or detection steps can lead to poor results.

Possible Cause	Recommended Solution
Probe Degradation During Hybridization	Ensure all hybridization and wash buffers are prepared with RNase-free water and reagents. [21]
Inadequate Tissue Permeabilization	Optimize the proteinase K digestion step to allow for better probe penetration without destroying tissue morphology.[22]
Incorrect Probe Concentration	Use the recommended amount of DIG-labeled probe in the hybridization reaction. Too little probe will result in a weak signal.[22]
Issues with Detection Reagents	Confirm that the anti-DIG antibody and substrate solutions are not expired and have been stored correctly.[23][24]

## Experimental Protocols

### Protocol 1: Preparation of DEPC-Treated Water

Diethyl pyrocarbonate (DEPC) is a strong inhibitor of RNases.[20]

- Add 0.1% (v/v) DEPC to the water to be treated (e.g., 1 ml of DEPC per 1 liter of water).[9]
- Shake or stir the solution vigorously for 1 hour at room temperature.[9]
- Autoclave the treated water for at least 15-30 minutes to inactivate the DEPC.[7][9] Caution: DEPC is a suspected carcinogen and should be handled with care in a fume hood.[20] Residual DEPC can inhibit in vitro transcription reactions.[18]

### Protocol 2: Decontamination of Laboratory Surfaces

Regular decontamination is critical for maintaining an RNase-free work area.

- Daily Cleaning: Before and after working with RNA, wipe down benchtops, pipettors, and other equipment with a commercial RNase decontamination solution (e.g., RNaseZap™).[1][25][26] Alternatively, use a solution of 0.5% SDS followed by 3% hydrogen peroxide.[27]

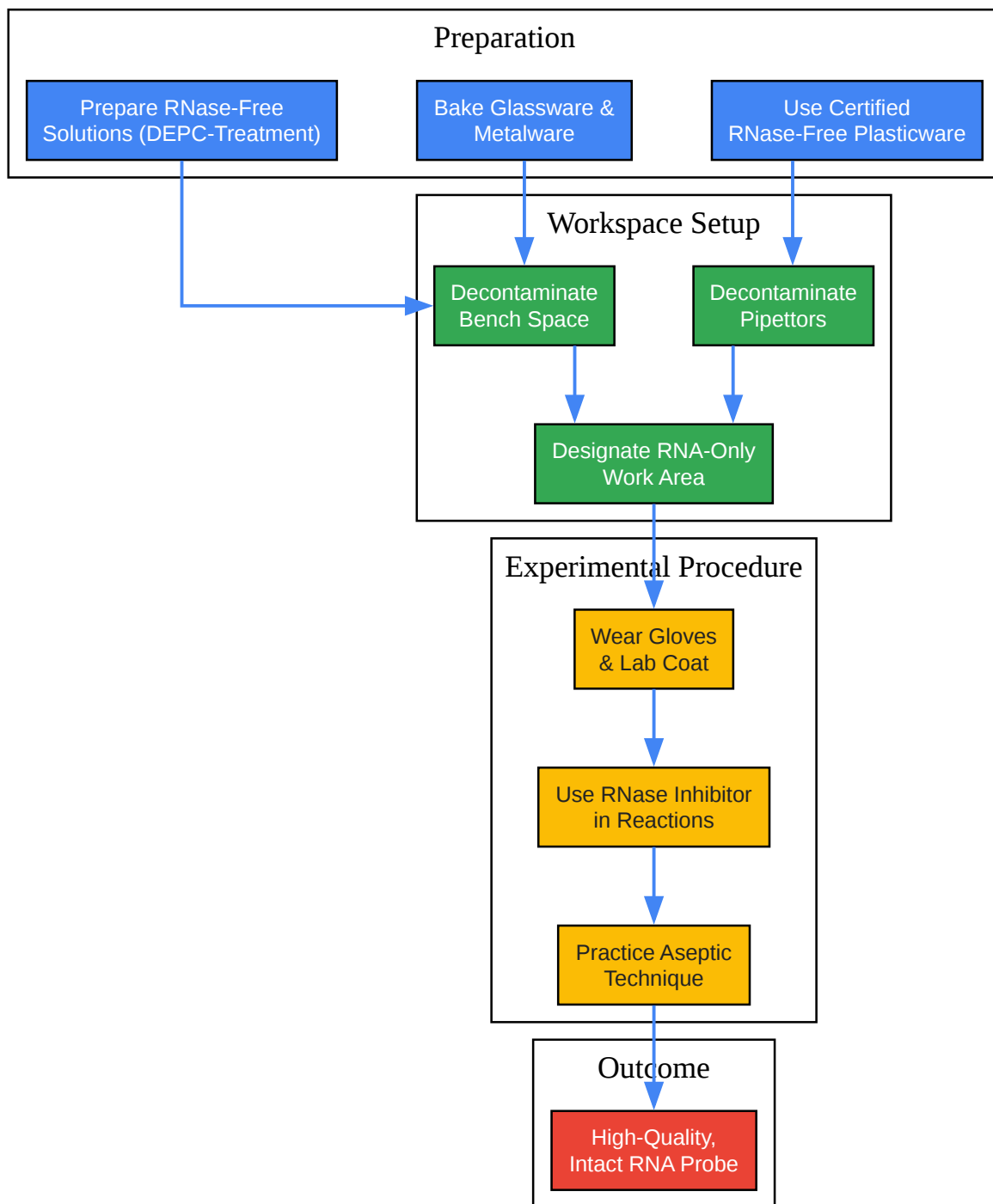
- Rinsing: After using a decontamination solution, thoroughly rinse the surfaces with RNase-free water to remove any residual chemicals that might interfere with enzymatic reactions.  
[28]

## Protocol 3: Decontamination of Non-disposable Equipment

- Glassware: Bake at 180-240°C for at least 4 hours.[4][20]
- Metalware: Bake at 450°F (232°C) for 6-8 hours.[3][8]
- Electrophoresis Tanks (Polycarbonate/Polystyrene): Soak in 3% hydrogen peroxide for 10-15 minutes, then rinse extensively with RNase-free water.[4][5]

## Visual Guides

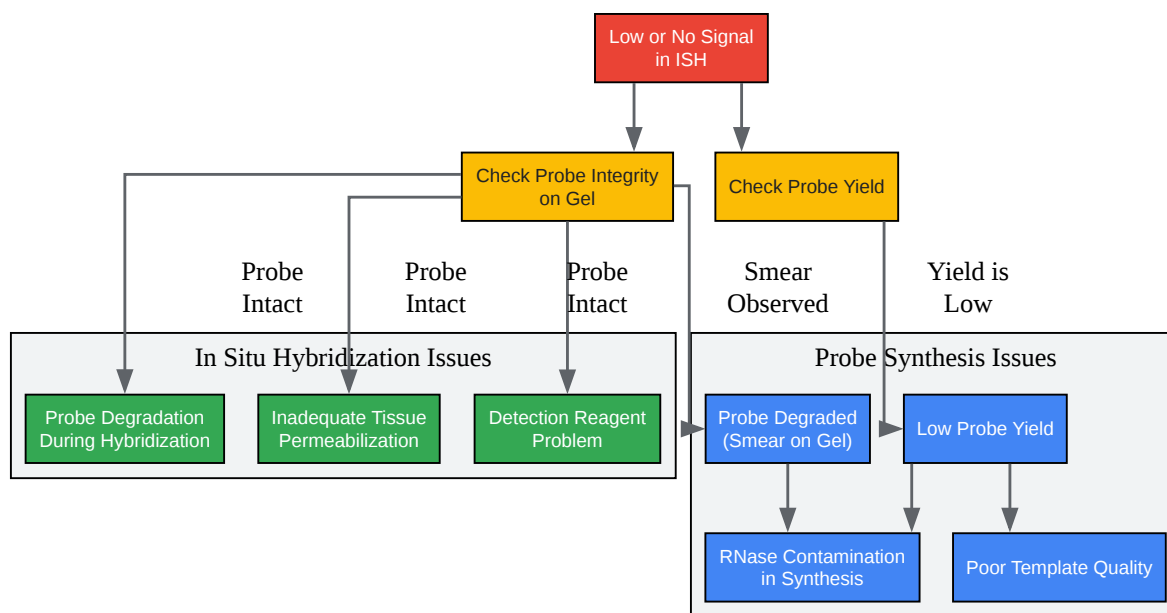
## Workflow for Creating an RNase-Free Environment



[Click to download full resolution via product page](#)

Caption: Workflow for establishing and maintaining an RNase-free environment.

## Troubleshooting Logic for Low/No Probe Signal



[Click to download full resolution via product page](#)

Caption: Decision tree for troubleshooting low or no signal in ISH experiments.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. biotium.com [biotium.com]
- 2. The Basics: RNase Control | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - HK [thermofisher.com]



- 4. Working with RNA: Hints and Tips | Bioline | Meridian Bioscience [bioline.com]
- 5. neb.com [neb.com]
- 6. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. genomics.no [genomics.no]
- 8. susupport.com [susupport.com]
- 9. neb.com [neb.com]
- 10. lifescience.roche.com [lifescience.roche.com]
- 11. synthego.com [synthego.com]
- 12. Ribonuclease Inhibitors (RNase Inhibitors) | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. pcrbio.com [pcrbio.com]
- 14. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 15. DIG RNA Labeling Mix Protocol Troubleshooting [sigmaaldrich.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. RNase Decontamination | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. neb.com [neb.com]
- 19. Tips for Working with RNA - University of Mississippi Medical Center [umc.edu]
- 20. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 21. Methods for the Study of Long Noncoding RNA in Cancer Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ISH Troubleshooting - Creative Bioarray [histobiolab.com]
- 23. researchgate.net [researchgate.net]
- 24. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. medexsupply.com [medexsupply.com]
- 26. "RNaseZAP" RNase Decontamination Solution Sigma [sigmaaldrich.com]
- 27. bitesizebio.com [bitesizebio.com]
- 28. biotium.com [biotium.com]

- To cite this document: BenchChem. [reducing RNase contamination in DIG RNA probe synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15547313#reducing-rnase-contamination-in-dig-rna-probe-synthesis]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)